molecular formula C15H9Cl2N3O2 B2759423 2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide CAS No. 866237-86-7

2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B2759423
CAS No.: 866237-86-7
M. Wt: 334.16
InChI Key: UHWZQVYHJAQSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (CAS 866237-86-7) is a chemical compound of significant interest in pharmaceutical and agrochemical research. It features a benzamide core linked to a 1,2,5-oxadiazole (also known as furazan) heterocycle, which is substituted with a 4-chlorophenyl group. The presence of the oxadiazole ring is a key structural motif, as this scaffold is known for its ability to form hydrogen bonds with biological receptors, contributing to diverse physiological activities . The molecular formula is C15H9Cl2N3O2 and it has a molecular weight of 334.16 g/mol . This product is intended for research and development purposes only. It is strictly for Laboratory Use and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of personal application. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3O2/c16-10-7-5-9(6-8-10)13-14(20-22-19-13)18-15(21)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWZQVYHJAQSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as nitrile oxides and amidoximes, under specific conditions.

    Coupling Reaction: The final step involves coupling the chlorinated benzamide with the 1,2,5-oxadiazole ring, which can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

One of the primary applications of 2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide lies in medicinal chemistry. Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Its ability to interact with specific biological targets allows it to inhibit the growth of cancer cells and microbial organisms. For instance, studies have shown that the compound can induce apoptosis in cancer cells by interfering with cell division processes and inhibiting key proteins involved in these mechanisms .

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to enzymes or receptors, leading to the inhibition of their activity. This property is particularly useful in drug design, where compounds are engineered to target specific pathways involved in disease progression. The presence of the 1,2,5-oxadiazole ring is crucial for its biological activity, as it contributes to the compound's ability to interact with molecular targets effectively .

Materials Science

Development of New Materials

In materials science, this compound is explored for its potential in developing new materials with specific properties such as conductivity and fluorescence. The incorporation of this compound into polymer matrices or composite materials may enhance their functional characteristics, making them suitable for applications in electronics and photonics.

Biological Research

Understanding Biological Mechanisms

This compound is also utilized in biological research to elucidate its mechanism of action and effects on various biological systems. Studies focus on its interactions at the cellular level, providing insights into how it can be used to develop therapeutic agents targeting specific diseases. For example, research has demonstrated that derivatives of 1,2,5-oxadiazole compounds can selectively inhibit certain carbonic anhydrases associated with cancer progression .

Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibits microbial growth
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionBinds to and inhibits key enzymes

Case Study: Anticancer Activity

A study highlighted the efficacy of this compound against various cancer cell lines. The compound was shown to exhibit significant cytotoxic effects with IC50 values in the low micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Further exploration indicated that structural modifications could enhance its potency .

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis in microbial cells.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs differ in substituents on the benzamide ring (R₁) and the oxadiazole-attached phenyl group (R₂). These modifications impact molecular weight, polarity, and bioactivity:

Compound Name R₁ (Benzamide) R₂ (Oxadiazole Phenyl) Molecular Weight (g/mol) Notable Properties/Activity
Target Compound 2-Cl 4-Cl 309.9 High lipophilicity, electron-withdrawing
3-Fluoro-N-[4-(4-fluorophenyl)-...] (45) 3-F 4-F 302.0 Lower MW; potential enhanced solubility
N-[4-(4-Chlorophenyl)-...]-3-fluoro (46) 3-F 4-Cl 309.4 Dual halogenation; unconfirmed antiplasmodial activity
N-[4-(4-Chlorophenyl)-...]-3-methyl (47) 3-CH₃ 4-Cl 289.8 Electron-donating group; possible metabolic stability
N-[4-(4-Chlorophenyl)-...]-3-CF₃ (48) 3-CF₃ 4-Cl 358.7 Strong electron withdrawal; enhanced binding affinity?
4-Bromo-N-[4-(4-chlorophenyl)-...] (5) 4-Br 4-Cl 378.6 Bulky substituent; potential steric hindrance
N-[4-(4-Chlorophenyl)-...]-4-ethoxy (D220-0991) 4-OCH₂CH₃ 4-Cl 343.8 Increased polarity; solubility advantage

Key Trends :

  • Halogenation : Chloro/fluoro groups increase lipophilicity and metabolic stability but may reduce solubility. Bromo substituents (e.g., compound 5) introduce steric bulk .
  • Polar Groups : Ethoxy or methoxy substituents (e.g., D220-0991 ) improve aqueous solubility but may reduce membrane permeability.

Biological Activity

2-chloro-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide is a synthetic organic compound belonging to the class of benzamides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. Its structure includes a 1,2,5-oxadiazole ring, which is known for its diverse biological properties.

  • Molecular Formula : C14H10Cl2N2O2
  • Molecular Weight : 272.09 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit the activity of enzymes or receptors involved in critical biological processes. For instance, it has been shown to interfere with cell division and induce apoptosis in cancer cells by binding to and inhibiting key proteins involved in these processes.

Biological Activity Overview

The compound's biological activities have been evaluated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

Several studies have reported the anticancer potential of oxadiazole derivatives. In vitro assays show that this compound demonstrates cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.63
U-937 (Leukemia)0.12 - 2.78
A549 (Lung Cancer)0.65

These values indicate a promising therapeutic index compared to standard chemotherapeutics like doxorubicin.

Case Studies

  • Study on Cytotoxicity : A study evaluating the cytotoxic effects of various oxadiazole derivatives found that this compound exhibited significant apoptotic activity in MCF-7 cells, as indicated by increased p53 expression and caspase activation .
  • Antibacterial Evaluation : Another study highlighted the improved antibacterial activity of oxadiazole-based compounds against Staphylococcus aureus, suggesting that modifications on the oxadiazole ring could enhance efficacy against resistant strains .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterCondition 1Condition 2Optimal Outcome
SolventDMFDichloromethaneDMF (yield 82%)
Temperature0°C25°C25°C (purity 95%)
PurificationRecrystallizationColumn ChromatographyColumn (purity 98%)

Q. Table 2: Comparative Bioactivity of Derivatives

DerivativeTarget Enzyme IC₅₀ (µM)LogPSolubility (mg/mL)
Parent Compound1.23.50.12
-CF₃ Substituent0.84.10.08
-OCH₃ Substituent2.52.90.25

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.